7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione 7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 377051-02-0
VCID: VC6389831
InChI: InChI=1S/C17H19N5O2/c1-4-10-22-13-14(21(3)17(24)19-15(13)23)18-16(22)20(2)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,23,24)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C
Molecular Formula: C17H19N5O2
Molecular Weight: 325.372

7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 377051-02-0

Cat. No.: VC6389831

Molecular Formula: C17H19N5O2

Molecular Weight: 325.372

* For research use only. Not for human or veterinary use.

7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione - 377051-02-0

Specification

CAS No. 377051-02-0
Molecular Formula C17H19N5O2
Molecular Weight 325.372
IUPAC Name 8-[benzyl(methyl)amino]-3-methyl-7-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C17H19N5O2/c1-4-10-22-13-14(21(3)17(24)19-15(13)23)18-16(22)20(2)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,23,24)
Standard InChI Key CNXYPPGERMARQV-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a purine backbone (a bicyclic structure comprising fused pyrimidine and imidazole rings) with three key substituents:

  • Methyl group at position 3, contributing to steric stabilization.

  • Allyl group (-CH2-CH=CH2) at position 7, introducing unsaturated bonding for potential reactivity.

  • Benzyl(methyl)amino group (-N(CH3)CH2C6H5) at position 8, providing hydrophobic and aromatic interactions.

The molecular formula is C17H19N5O2, with a molar mass of 325.372 g/mol. Its SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C) and InChIKey (CNXYPPGERMARQV-UHFFFAOYSA-N) confirm the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number377051-02-0
Molecular FormulaC17H19N5O2
Molecular Weight325.372 g/mol
SolubilitySoluble in organic solvents
Purine Core Substituents3-methyl, 7-allyl, 8-benzyl(methyl)amino

Synthesis and Characterization

Synthetic Pathways

The synthesis of 7-allyl-8-(benzyl(methyl)amino)-3-methylpurine-2,6-dione involves multi-step nucleophilic substitution reactions, as inferred from analogous purine derivatives . A typical route includes:

  • Bromination: Introduction of a bromine atom at position 8 of 3-methylpurine-2,6-dione to form 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione .

  • Allylation: Substitution at position 7 using allyl bromide in the presence of a base (e.g., K2CO3) to yield 7-allyl-8-bromo-3-methylpurine-2,6-dione .

  • Amination: Displacement of the bromine atom at position 8 with benzyl(methyl)amine under reflux in n-butanol, catalyzed by K2CO3.

Critical Reaction Conditions:

  • Temperature: 80–100°C for amination.

  • Solvent: n-Butanol or acetone .

  • Purification: Recrystallization or column chromatography.

Biological Activities and Mechanistic Insights

Serotonin Receptor Modulation

Structurally related purine-2,6-diones exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which regulate mood and cognition . For example, 7-arylalkyl-8-alkylaminopurine derivatives demonstrate Ki values of 10–50 nM for 5-HT1A, acting as postsynaptic antagonists . While direct data for the target compound is limited, its benzyl(methyl)amino group may enhance receptor binding via hydrophobic interactions with transmembrane domains .

Putative Mechanisms of Action

  • Enzyme Inhibition: Competitive inhibition of kinases or phosphodiesterases via purine core binding.

  • Receptor Antagonism: Blockade of serotonin or adenosine receptors, altering intracellular signaling cascades .

CompoundSubstituents (Position 7/8)Molecular WeightKey Activity
Target Compound7-allyl, 8-benzyl(methyl)amino325.37 g/molHypothesized kinase inhibition
8-(4-Benzylpiperazin-1-yl) Analog 7-allyl, 8-piperazinyl380.44 g/mol5-HT7 antagonism
7-(3-Bromobenzyl) Analog7-bromobenzyl, 8-benzyl(methyl)378.20 g/molEnzyme inhibition

The allyl group in the target compound reduces molecular weight compared to piperazinyl analogues, potentially enhancing blood-brain barrier permeability for CNS applications . Conversely, bromine substitution in increases electrophilicity, possibly favoring covalent enzyme interactions.

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